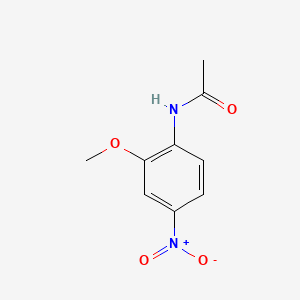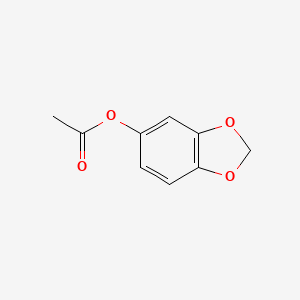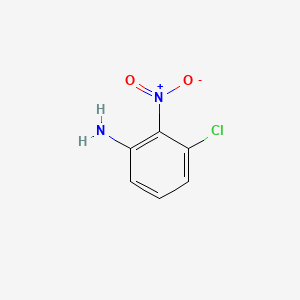
3-氯-2-硝基苯胺
描述
3-Chloro-2-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group and a chlorine atom. This compound is a yellow crystalline solid and is primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals .
科学研究应用
3-Chloro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
Nitroanilines, in general, are known to interact with various biological molecules due to their reactivity .
Mode of Action
Nitroanilines are known to undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta directing group, which means it directs the incoming electrophile to the meta position relative to itself .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity .
Pharmacokinetics
It’s important to note that the compound’s solubility, stability, and reactivity would play a significant role in its pharmacokinetics .
Result of Action
Nitroanilines can potentially cause various effects at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 3-Chloro-2-nitroaniline can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the biological environment .
生化分析
Biochemical Properties
3-Chloro-2-nitroaniline plays a significant role in biochemical reactions due to its nitro and chloro substituents. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways. The nitro group in 3-Chloro-2-nitroaniline can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and enzymes, altering their function .
Cellular Effects
3-Chloro-2-nitroaniline affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, 3-Chloro-2-nitroaniline can affect the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes .
Molecular Mechanism
At the molecular level, 3-Chloro-2-nitroaniline exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, particularly those involved in oxidative phosphorylation and electron transport chains. The nitro group can be reduced to form reactive intermediates that can covalently modify proteins, leading to changes in their structure and function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-nitroaniline can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 3-Chloro-2-nitroaniline can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can induce toxicity. High doses of 3-Chloro-2-nitroaniline have been associated with adverse effects such as liver and kidney damage, as well as hematological changes. The compound’s toxicity is dose-dependent, with a threshold above which significant adverse effects are observed .
Metabolic Pathways
3-Chloro-2-nitroaniline is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group. This reduction can lead to the formation of reactive intermediates that can further participate in conjugation reactions, such as glucuronidation or sulfation. These metabolic transformations can affect the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-nitroaniline is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution is influenced by its lipophilicity and the presence of specific transporters .
Subcellular Localization
3-Chloro-2-nitroaniline can localize to specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. Its localization can affect its activity and function, as it can interact with organelle-specific proteins and enzymes. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the compound’s targeting and localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitroaniline can be synthesized through various methods. One common method involves the nitration of 3-chloroaniline with a mixture of nitric acid and acetic anhydride. The intermediate product is then hydrolyzed using sodium hydroxide solution to yield 3-chloro-2-nitroaniline .
Industrial Production Methods: In industrial settings, 3-chloro-2-nitroaniline is often produced by the nitration of 3-chloroaniline in the presence of a nitrating agent such as nitrogen dioxide. This method is preferred due to its efficiency and reduced environmental impact compared to traditional nitric acid-sulfuric acid mixtures .
化学反应分析
Types of Reactions: 3-Chloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products:
Reduction: The major product is 3-chloro-1,2-diaminobenzene.
Substitution: Depending on the nucleophile used, various substituted anilines can be formed.
相似化合物的比较
- 2-Chloro-3-nitroaniline
- 4-Chloro-3-nitroaniline
- 2-Nitroaniline
- 4-Nitroaniline
Comparison: 3-Chloro-2-nitroaniline is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it has distinct chemical properties and reactivity patterns, making it suitable for specific synthetic and industrial applications .
属性
IUPAC Name |
3-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADOEPHJIBKBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208183 | |
| Record name | 3-Chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59483-54-4 | |
| Record name | 3-Chloro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59483-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


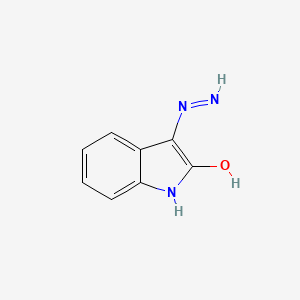
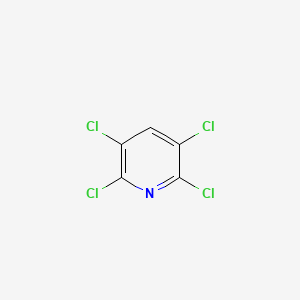
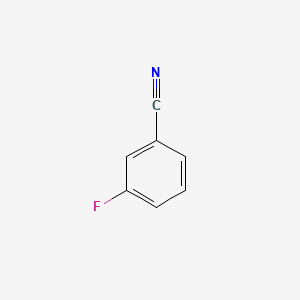
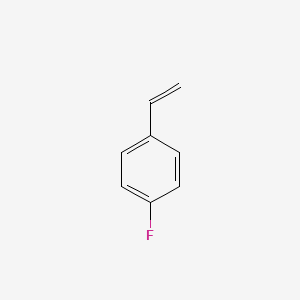
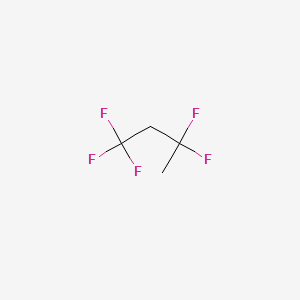
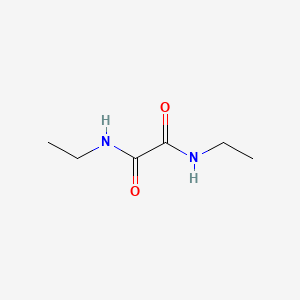

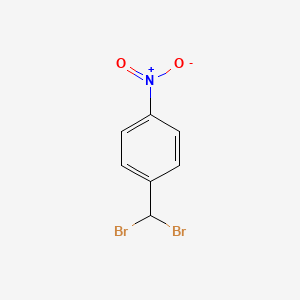
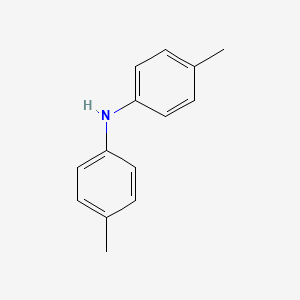
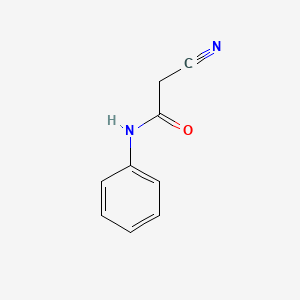
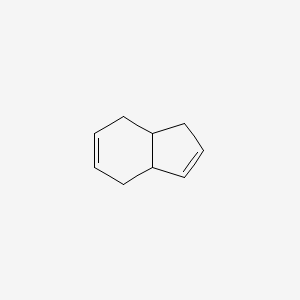
![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)
